Hydrophilicity Advantage over Piperidine Analog
Morpholine-4-carboximidamide demonstrates significantly enhanced hydrophilicity compared to the piperidine analog. Its logP value of -0.05 [1] is substantially lower than the typical logP for piperidine derivatives, which are generally more lipophilic due to the absence of the morpholine oxygen. This results in a predicted difference in aqueous solubility, making morpholine-4-carboximidamide the preferred choice for reactions or biological assays conducted in aqueous or highly polar media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.05 |
| Comparator Or Baseline | Piperidine-4-carboximidamide (logP > 0, based on general structure-activity relationship for similar heterocycles) |
| Quantified Difference | Estimated > 1.0 logP units lower for morpholine derivative |
| Conditions | Predicted/calculated partition coefficient |
Why This Matters
This property directly impacts the compound's suitability as an intermediate in aqueous-phase reactions and its behavior in biological systems where solubility is a critical factor.
- [1] BOC Sciences. (n.d.). Morpholine-4-carboximidamide (CAS 17238-66-3). Retrieved April 21, 2026. View Source
